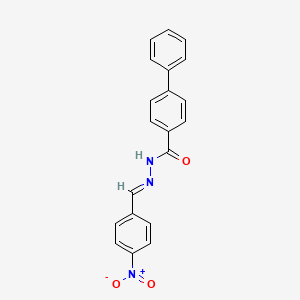![molecular formula C20H23N3O5 B5609376 5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5609376.png)
5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of complex organic molecules, including pyrimidine diones and their derivatives, is crucial for advancing pharmaceutical and chemical sciences. These compounds often exhibit significant biological activity, making them valuable for drug development and synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including condensation, Michael addition, and asymmetric hydrogenation. For example, Bisset et al. (2012) describe the synthesis of a benzyl-piperidine-dione derivative through a three-step process, highlighting the intricacies involved in constructing such molecules (Bisset et al., 2012).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (IR, 1H NMR, HRMS) are pivotal in confirming the molecular structure of synthesized compounds. Lv et al. (2013) utilized these techniques to characterize benzodioxol-methylidene pyrrolidene dione derivatives, providing essential data on molecular geometry and electronic structure (Lv et al., 2013).
Chemical Reactions and Properties
The chemical behavior of pyrimidine diones involves various reactions, including nucleophilic substitutions and transformations under different catalytic conditions. Singh et al. (1992) explored transformations of oxazine diones to uracils and triazine diones, demonstrating the reactive versatility of these compounds (Singh et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, depend heavily on the molecular structure and functional groups. For instance, Barakat et al. (2016) detail the crystallization and solubility characteristics of a fluorophenyl derivative, which are crucial for understanding the compound's behavior in different environments (Barakat et al., 2016).
Chemical Properties Analysis
The reactivity towards other chemicals, stability under various conditions, and potential for further functionalization are key aspects of chemical properties analysis. Ibberson et al. (2023) demonstrate a catalyst-free synthesis of pyrimidine dione derivatives, highlighting their antioxidant activity and potential for bioactive compound development (Ibberson et al., 2023).
properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidine-1-carbonyl]-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-20(9-13-4-5-15-16(8-13)28-12-27-15)6-3-7-23(11-20)18(25)14-10-22(2)19(26)21-17(14)24/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFIGBBOARBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CN(C(=O)NC2=O)C)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)
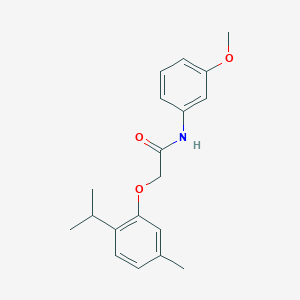
![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)
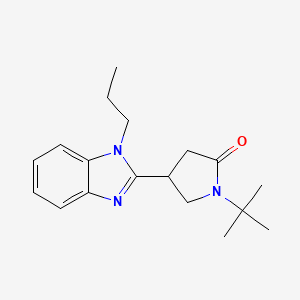
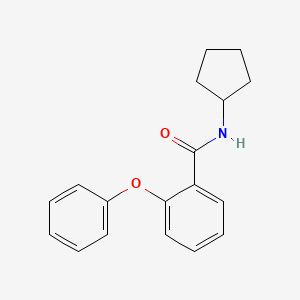
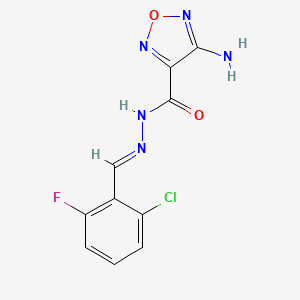
![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)
![1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)
![8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5609357.png)
